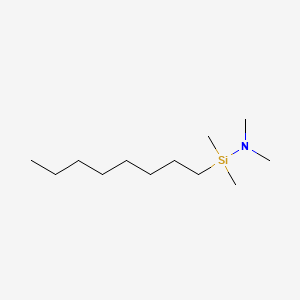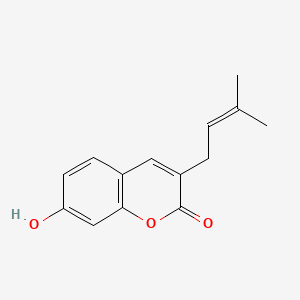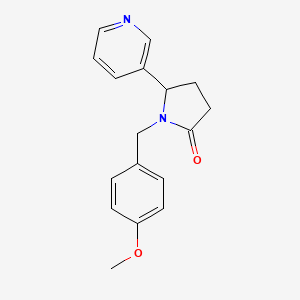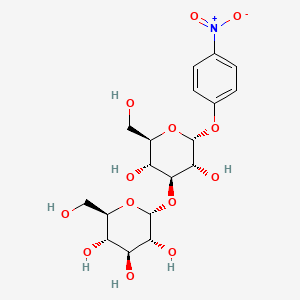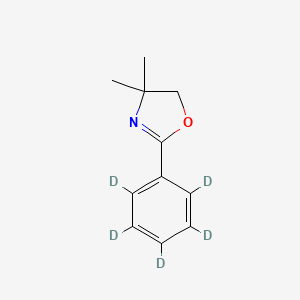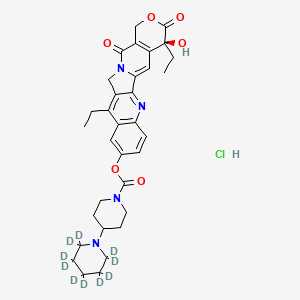
Irinotecan-d10 Hydrochloride (Major)
Overview
Description
Irinotecan-d10 Hydrochloride (Major) is a type of chemotherapy drug called a topoisomerase I inhibitor . It causes breaks that cannot be repaired in the DNA of cells. This stops the growth of cancer cells and other rapidly dividing cells and causes them to die .
Synthesis Analysis
The synthesis of Irinotecan-d10 Hydrochloride (Major) involves a complex process. The quantity of organic acid taken is equal to the quantity of (S)- Trione, used together with approximately 10 times hydrocarbon solvent to conduct the reaction .Molecular Structure Analysis
The molecular formula of Irinotecan-d10 Hydrochloride (Major) is C33H39ClN4O6 . The molecular weight is 633.2 g/mol . The structure of the molecule is complex, with multiple rings and functional groups .Chemical Reactions Analysis
Irinotecan-d10 Hydrochloride (Major) is a topoisomerase I inhibitor. It works by causing breaks in the DNA of cells that cannot be repaired. This stops the growth of cancer cells and other rapidly dividing cells and causes them to die .Physical And Chemical Properties Analysis
The physical and chemical properties of Irinotecan-d10 Hydrochloride (Major) include a molecular weight of 633.2 g/mol and a molecular formula of C33H39ClN4O6 .Scientific Research Applications
Irinotecan-d10 Hydrochloride (Major) Scientific Research Applications
Internal Standard for Quantification: Irinotecan-d10 is used as an internal standard for the quantification of irinotecan by GC- or LC-MS due to its stable isotopic labeling, which allows for accurate measurement in analytical studies .
Cancer Chemotherapy Research: As a derivative of camptothecin, irinotecan functions as a prodrug that is converted to a potent inhibitor of DNA topoisomerase I, which is crucial in cancer chemotherapy research .
Radiation Treatment Sensitization: Formulations containing irinotecan have been shown to sensitize tissue to radiation damage, making it useful in radiation treatment of tumors .
Genotyping and Personalized Treatment: Research on genotyping for variants of genes responsible for irinotecan efflux may be crucial for dosing optimization and personalized treatment in cancer therapy .
Development of Liposomal Formulations: Liposomal formulations of irinotecan, such as PEGylated liposomal irinotecan (MM-398), have shown improved cytotoxic effects and are being explored for treating other malignancies like metastatic breast cancer .
Oral Administration Studies: New oral formulations of irinotecan designed as enteric-coated immediate-release tablets are being studied for their exposure and variability in patients with solid tumors .
Cayman Chemical - Irinotecan-d10 (hydrochloride) MDPI - Irinotecan—Still an Important Player in Cancer Chemotherapy MDPI - Irinotecan—Still an Important Player in Cancer Chemotherapy (PDF) Springer - Oral administration of irinotecan in patients with solid tumors
Mechanism of Action
Target of Action
Irinotecan-d10 Hydrochloride, like its parent compound Irinotecan, primarily targets DNA topoisomerase I . This enzyme is crucial for relieving torsional strain in the DNA double helix during replication and transcription .
Biochemical Pathways
The primary biochemical pathway affected by Irinotecan-d10 Hydrochloride is the DNA replication and transcription process. By inhibiting topoisomerase I, the drug prevents the normal unwinding and rewinding of DNA strands, thereby disrupting DNA replication and RNA transcription .
Pharmacokinetics
The pharmacokinetics of Irinotecan-d10 Hydrochloride are expected to be similar to those of Irinotecan. Irinotecan is mainly excreted via the biliary route (66%) and its clearance is independent of dose . It is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . The action of Irinotecan is terminated by glucuronidation by UDP glucuronosyl transferase 1A1 .
Result of Action
The result of Irinotecan-d10 Hydrochloride’s action is the induction of DNA damage that cannot be repaired, leading to cell death . This effect is particularly pronounced in cancer cells and other rapidly dividing cells, which rely heavily on DNA replication for their growth and proliferation .
Action Environment
The action of Irinotecan-d10 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy and stability can be affected by the pH of the environment, as Irinotecan and its active metabolite SN-38 exist in two pH-dependent equilibrium isoforms . Additionally, the drug’s action can be influenced by the presence of specific enzymes in the tissue, such as carboxylesterase and UDP glucuronosyl transferase 1A1, which are involved in the activation and inactivation of the drug, respectively .
properties
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i5D2,6D2,7D2,12D2,13D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKHSYORGJETM-SLLIWMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





